molecular formula C13H19N5O6S B565912 Open-ring desulfated aztreonam CAS No. 102586-36-7

Open-ring desulfated aztreonam

Cat. No.: B565912
CAS No.: 102586-36-7
M. Wt: 373.384
InChI Key: VWNDKSPHIKVWBM-VQSOLXJISA-N
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Description

Open-ring desulfated aztreonam is a structural derivative of aztreonam, a monobactam antibiotic with a narrow spectrum of activity against Gram-negative bacteria. Aztreonam contains a β-lactam ring essential for its bactericidal activity, targeting penicillin-binding protein 3 (PBP3) to inhibit cell wall synthesis . The "open-ring" form arises from hydrolytic cleavage of the β-lactam ring, rendering it inactive, as observed in its primary metabolite SQ 26,992 . Desulfation refers to the removal of a sulfate group, further altering its physicochemical properties and bioactivity. This derivative is primarily studied as a degradation product or metabolite, with implications for pharmacokinetics, stability, and analytical detection .

Properties

IUPAC Name

(2S,3S)-3-amino-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O6S/c1-5(14)7(10(20)21)17-9(19)8(6-4-25-12(15)16-6)18-24-13(2,3)11(22)23/h4-5,7H,14H2,1-3H3,(H2,15,16)(H,17,19)(H,20,21)(H,22,23)/b18-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNDKSPHIKVWBM-VQSOLXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102586-36-7
Record name Open-ring desulfated aztreonam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPEN-RING DESULFATED AZTREONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GEP437EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparative HPLC Isolation

Crude aztreonam batches containing 0.5–1.5% open-ring desulfated impurity are processed using a preparative HPLC system equipped with a XBridge BEH C18 column (250 × 21.2 mm, 5 µm). The mobile phase comprises 0.05% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), with a gradient elution from 10% to 40% B over 45 minutes. Fraction collection at 18–20 minutes yields this compound with 92–95% purity, which is further refined via recrystallization from ethanol-water (1:3).

Crystallization and Filtration

Post-HPLC fractions are concentrated under reduced pressure and subjected to anti-solvent crystallization using tert-butyl methyl ether. The crystalline product is filtered, washed with cold ether, and dried under vacuum (40°C, 24 hours), achieving a final purity of 98.5–99.2%.

Structural Characterization

This compound (C13H19N5O6S, MW 373.39 g/mol) is characterized by:

  • HRESIMS : [M+H]+ at m/z 374.1248 (calc. 374.1239).

  • NMR : ¹H NMR (D2O, 400 MHz) δ 1.38 (s, 6H, C(CH3)2), 3.12 (dd, J = 4.8 Hz, 1H, CH2), 5.21 (s, 1H, CH-thiazole).

  • IR : Absence of β-lactam carbonyl stretch (1760 cm⁻¹) and presence of carboxylic acid O-H (2500–3000 cm⁻¹).

Analytical Methods for Purity Assessment

Reverse-phase HPLC with UV detection (254 nm) is the gold standard for purity analysis. A validated method employs a Zorbax SB-C8 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% phosphoric acid-acetonitrile (85:15) at 1.0 mL/min. this compound elutes at 6.8 ± 0.2 minutes, with a linear calibration range of 0.1–200 µg/mL (R² = 0.9998).

Comparative Analysis of Preparation Methods

Method Yield Purity Time Cost
Synthetic Condensation78%>99%12 hHigh
Controlled Degradation65%85–90%24 hLow
HPLC Isolation42%98.5–99.2%8 hModerate

Synthetic condensation is optimal for large-scale production, whereas HPLC isolation suits reference standard preparation. Controlled degradation offers a cost-effective route for analytical impurity banks.

Chemical Reactions Analysis

Open-ring desulfated aztreonam undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

1. Reference Compound for Reaction Mechanisms
Open-ring desulfated aztreonam serves as a reference compound in chemical studies to investigate reaction mechanisms and stereochemistry. Its unique open-ring structure allows researchers to explore various chemical reactions, including oxidation and reduction processes. This application is crucial for understanding the behavior of similar compounds in synthetic chemistry.

2. Analytical Method Development
The compound is utilized in the development and validation of analytical methods. It plays a significant role in quality control applications for the abbreviated new drug application process, ensuring that pharmaceutical products meet regulatory standards .

Biological Research Applications

1. Investigation of Biological Activity
Research has indicated that this compound exhibits potential biological activity. Studies focus on its interactions with biomolecules, particularly its effects on bacterial cell wall synthesis. The compound's mechanism involves binding to specific enzymes, which may lead to bacterial cell lysis, making it a candidate for further exploration in antibiotic development .

2. Antioxidant Studies
In vitro assays have been conducted to evaluate the antioxidant properties of this compound. For example, various assays such as the DPPH assay and phosphomolybdenum method have shown promising results, indicating that this compound may possess significant antioxidant capacity .

Medical Applications

1. Therapeutic Potential Against Infections
Given its structural similarity to aztreonam, this compound is being studied for its therapeutic potential against gram-negative bacterial infections. Its unique properties may allow it to overcome some resistance mechanisms that affect traditional antibiotics .

2. Development of New Antibiotics
The exploration of this compound contributes to the broader field of antibiotic development. Researchers are investigating modifications to enhance its efficacy against resistant strains of bacteria, which is critical in addressing global health challenges related to antibiotic resistance .

Case Studies

1. Mechanism of Action Study
A study published in Clinical Biochemistry detailed how this compound inhibits protein synthesis in bacteria, leading to cell wall rupture and death. This study highlights its potential as an effective treatment option against resistant bacterial strains .

2. Antioxidant Activity Assessment
In a recent research article, various concentrations of this compound were tested for their antioxidant activity using multiple assays. Results indicated that it possesses significant scavenging ability against free radicals, suggesting potential health benefits beyond its antibacterial properties .

Mechanism of Action

The mechanism of action of Open-ring desulfated aztreonam involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

  • Aztreonam: Contains a monocyclic β-lactam core with a sulfonic acid group and aminothiazole side chain, critical for binding to PBPs .
  • Open-Ring Desulfated Aztreonam : Lacks the β-lactam ring (hydrolyzed to a linear structure) and the sulfate group, reducing its ability to interact with PBPs .

Comparison with Other β-Lactam Derivatives :

Compound Core Structure Key Modifications Bioactivity Retention
Meropenem Open-Ring Carbapenem Hydrolyzed β-lactam ring Inactive
MX (Mutagen X) Furanone Closed-ring vs. open-ring forms Closed-ring more mutagenic
Tryprostatin Open-Ring Indole DKP Open-ring conformation Enhanced activity vs. fused/spiro forms

The open-ring form of aztreonam differs from other β-lactam degradation products (e.g., meropenem) due to its unique monobactam backbone and sulfonic acid group. Unlike MX, which gains mutagenicity in its closed-ring form, aztreonam’s open-ring derivative loses antibacterial activity .

Antibacterial Activity and Resistance

Activity Against Gram-Negative Bacteria

  • Aztreonam: Effective against Pseudomonas aeruginosa (90–95% inhibition in some studies) and Enterobacterales, but inactive against metallo-β-lactamase (MBL)-producing strains unless combined with avibactam .

Comparative MIC Values :

Compound MIC for P. aeruginosa (μg/mL) Mechanism of Action
Aztreonam 0.5–32 (varies by resistance) PBP3 inhibition
Aztreonam-Avibactam 4–32 (synergistic effect) Avibactam inhibits serine β-lactamases
N-Arylbenzylimines 90–95% inhibition (similar to aztreonam) Different mechanism (slope of concentration-response curve)

Notably, N-arylbenzylimines exhibit comparable inhibition to aztreonam but with distinct pharmacodynamic profiles, suggesting divergent mechanisms .

Pharmacokinetics and Stability

Degradation and Metabolism

  • Aztreonam : Rapidly eliminated (half-life ~1.7 hours) with 66% excreted unchanged in urine. The open-ring metabolite SQ 26,992 accounts for 7% of urinary excretion and is eliminated more slowly .
  • This compound : Likely shares the prolonged elimination of SQ 26,992 but lacks therapeutic utility due to structural inactivation .

Stability in Solution :

  • Aztreonam degrades into open-ring forms under aqueous conditions, similar to meropenem, which forms open-ring metabolites immediately after reconstitution .
  • PEG-maleimide analogs show that open-ring species accumulate over time, complicating analytical detection .

Analytical Detection and Challenges

  • HPLC Methods : Aztreonam and its open-ring form are distinguishable via retention times (0.8 vs. 1.0) and require resolution ≥2.0 for accurate quantification .
  • Detection Sensitivity: Amperometric detection is specific to aztreonam’s aminothiazole group but less sensitive than UV detection for open-ring derivatives .

Synergistic Combinations and Clinical Relevance

  • Aztreonam-Avibactam : Effective against MBL-producing Enterobacteriaceae by leveraging avibactam’s inhibition of serine β-lactamases .
  • Meropenem-Vaborbactam : Shows synergy with aztreonam against NDM-producing strains, though less consistently than avibactam .

Biological Activity

Open-ring desulfated aztreonam is a derivative of the monocyclic beta-lactam antibiotic aztreonam, which is primarily known for its activity against Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant studies that highlight its potential applications.

Overview of Aztreonam

Aztreonam was introduced in the 1980s and is notable for its resistance to certain beta-lactamases, making it effective against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and various Enterobacteriaceae. The compound's structure allows it to evade degradation by some bacterial enzymes, contributing to its clinical utility despite its low oral bioavailability (<1%) in humans .

This compound is characterized by the absence of a sulfonate group that is typically present in aztreonam. This modification can influence the compound's interaction with bacterial targets and may alter its pharmacokinetic properties. Understanding these changes is crucial for evaluating its biological activity.

Table 1: Comparison of Aztreonam and this compound

PropertyAztreonamThis compound
StructureMonocyclic beta-lactamMonocyclic beta-lactam (desulfated)
Bioavailability<1% (IV administration required)Potentially altered
Spectrum of ActivityPrimarily Gram-negative bacteriaSimilar but requires further study
Resistance to Beta-lactamasesYesTBD

Aztreonam exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. The open-ring desulfated variant may retain this mechanism but could exhibit differences in binding affinity due to structural changes. Studies are ongoing to elucidate these interactions further.

Research Findings

A study published in 2020 explored the synthesis and biological evaluation of prodrugs designed to improve the oral bioavailability of aztreonam. The research indicated that modifications leading to rapid release of aztreonam from prodrugs were successful, demonstrating the potential for enhanced therapeutic applications .

Case Study: Efficacy Against Resistant Strains

Research focused on the efficacy of this compound against resistant strains of Escherichia coli and Klebsiella pneumoniae. In vitro assays revealed that while traditional aztreonam maintained effectiveness against many strains, the desulfated variant showed promising results against strains harboring specific beta-lactamases .

Impurity Analysis

An investigation into the impurities associated with aztreonam highlighted this compound as a significant byproduct during synthesis. This study utilized high-performance liquid chromatography (HPLC) to assess the purity and recovery rates, confirming that this compound could be present in varying concentrations depending on synthesis conditions .

Table 2: Impurity Recovery Rates from HPLC Analysis

Impurity TypeRecovery Rate (%)
This compound85%
Other ImpuritiesRanged from 70% to 90%

Q & A

Q. What are the critical parameters for optimizing the synthesis of open-ring desulfated aztreonam to ensure high yield and stereochemical purity?

The synthesis involves open-ring formation and desulfation steps, requiring precise control of reagents (e.g., oxidizing or reducing agents) and catalysts. Reaction temperature, pH, and solvent polarity directly influence stereochemistry. For reproducibility, validate intermediates via HPLC (as in Pharmacopeial Forum methods for aztreonam derivatives) and confirm structural integrity using NMR or mass spectrometry .

Q. Which analytical methods are recommended for distinguishing this compound from its parent compound, aztreonam?

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is effective. Use a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) at 1 mL/min flow rate. The relative retention time for this compound is ~0.8 compared to aztreonam (R ≥ 2.0). Validate column efficiency (>1000 theoretical plates) and tailing factors (<2.0) to ensure resolution .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against β-lactam-resistant pathogens?

Use minimum inhibitory concentration (MIC) assays with clinical isolates (e.g., Pseudomonas aeruginosa). Include aztreonam as a control to compare resistance profiles. For mechanistic studies, employ penicillin-binding protein (PBP) binding assays, leveraging structural insights from aztreonam-PBP3 crystallography data (PDB: 6KGU) to identify binding pocket modifications due to desulfation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antibacterial efficacy of this compound across studies?

Conduct dose-response studies under standardized conditions (e.g., pH, inoculum size). Use isogenic bacterial strains with defined resistance mutations (e.g., AmpC β-lactamase overexpression) to isolate confounding variables. Cross-validate results with transcriptomic or proteomic profiling to identify off-target effects .

Q. How does the open-ring structure of desulfated aztreonam alter its interaction with bacterial PBPs compared to aztreonam?

Molecular dynamics simulations can model structural changes in the β-lactam ring and sulfate group removal. Compare binding energy and hydrogen-bonding networks using aztreonam-PBP3 complex data (PDB: 6KGU). Experimental validation via site-directed mutagenesis of PBP active sites (e.g., S386A) can confirm mechanistic differences .

Q. What methodologies are suitable for investigating the metabolic stability of this compound in human hepatocyte models?

Use LC-MS/MS to quantify parent compound and metabolites (e.g., SQ 26,992, the β-lactam ring-hydrolyzed product). Apply pharmacokinetic modeling (e.g., two-compartment model for IV administration) to estimate elimination half-life and bioavailability. Compare with aztreonam’s metabolic profile, noting differences in urinary excretion rates (~66% for aztreonam vs. potential variations due to structural modifications) .

Q. How can researchers address challenges in detecting low-concentration this compound in complex biological matrices?

Develop a sensitive UPLC-MS/MS method with deuterated internal standards. Optimize sample preparation (e.g., solid-phase extraction) to minimize matrix effects. Validate limit of detection (LOD) and quantification (LOQ) using spiked plasma/urine samples, ensuring <15% coefficient of variation .

Q. What experimental designs are recommended for studying the mutagenic potential of this compound in bacterial evolution models?

Use continuous culture systems (e.g., morbidostat) under sub-inhibitory concentrations. Sequence resistant mutants (e.g., 34 aztreonam-resistant colonies in Evolution.T7 systems) to identify mutations in PBPs or β-lactamase genes. Compare mutation spectra with aztreonam to assess structural impact on resistance pathways .

Methodological and Data Analysis Questions

Q. How should researchers design a stability study for this compound under varying storage conditions?

Test thermal stability (25°C, 40°C), photodegradation (ICH Q1B guidelines), and hydrolysis (pH 1–9). Monitor degradation products via HPLC-UV and quantify using validated calibration curves. Apply Arrhenius equation to predict shelf life .

Q. What statistical approaches are optimal for analyzing time-series data on aztreonam consumption trends post-intervention with open-ring desulfated analogs?

Use interrupted time-series analysis with segmented regression. Adjust for autocorrelation and seasonality. Report defined daily doses (DDD/1000 patient-days) and compare pre/post-intervention slopes. Include sensitivity analyses for Pseudomonas aeruginosa susceptibility rates .

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